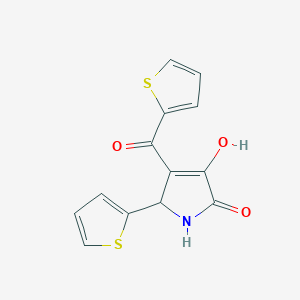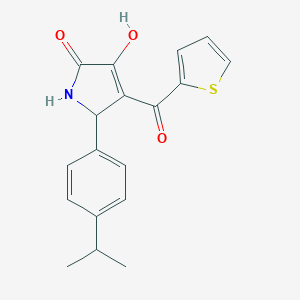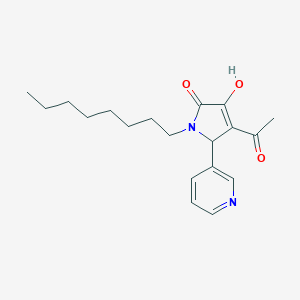
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is not yet fully understood. However, it has been suggested that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of new formulations of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
Conclusion:
In conclusion, 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound that exhibits a range of biological activities and has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop new formulations that can improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-(4-chlorobenzoyl)-3-hydroxy-2-methyl-5-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-pyrrol-2-one with morpholine in the presence of acetic acid. The product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have investigated the potential therapeutic applications of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H25ClN2O6 |
|---|---|
Peso molecular |
472.9 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25ClN2O6/c1-32-19-14-16(4-7-18(19)28)21-20(22(29)15-2-5-17(25)6-3-15)23(30)24(31)27(21)9-8-26-10-12-33-13-11-26/h2-7,14,21,28-29H,8-13H2,1H3/b22-20- |
Clave InChI |
AIKUQEILADDDCE-XDOYNYLZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)



